6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine
Vue d'ensemble
Description
The compound 6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Mécanisme D'action
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine works by inhibiting PARP, an enzyme involved in DNA repair. PARP is activated in response to DNA damage and plays a crucial role in repairing single-strand DNA breaks. Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which can be converted to double-strand DNA breaks during DNA replication. Cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to PARP inhibition.
Biochemical and Physiological Effects
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has been shown to have a favorable pharmacokinetic profile with rapid absorption and elimination. It has a half-life of approximately 5 hours and is primarily metabolized by the liver. 6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has been shown to have a low potential for drug-drug interactions and is generally well-tolerated in clinical trials. The most common side effects include nausea, fatigue, and anemia.
Avantages Et Limitations Des Expériences En Laboratoire
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has several advantages for lab experiments. It is a potent and selective inhibitor of PARP and has been extensively studied in preclinical and clinical trials. It has a favorable pharmacokinetic profile and is generally well-tolerated. However, there are some limitations to its use in lab experiments. 6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has a relatively short half-life, which may limit its efficacy in some experimental settings. Additionally, its mechanism of action is dependent on the presence of DNA damage, which may limit its efficacy in cells with intact DNA repair pathways.
Orientations Futures
There are several future directions for the development and use of 6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine. One area of research is the identification of biomarkers that can predict response to PARP inhibitors. Several biomarkers, including BRCA mutations and homologous recombination deficiency, have been identified as predictors of response to PARP inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Several studies have shown that the combination of PARP inhibitors with other DNA-damaging agents can enhance their efficacy. Finally, there is ongoing research into the development of next-generation PARP inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. Its ability to sensitize cancer cells to chemotherapy and radiation therapy has been demonstrated in several studies. 6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has been shown to enhance the efficacy of several chemotherapeutic agents, including temozolomide, carboplatin, and cisplatin. It has also been shown to enhance the efficacy of radiation therapy in several cancer types, including breast cancer, lung cancer, and glioblastoma.
Propriétés
IUPAC Name |
6-[4-[(1-prop-2-enylbenzimidazol-2-yl)methyl]piperazin-1-yl]pyrimidine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-2-7-27-15-6-4-3-5-14(15)22-18(27)13-25-8-10-26(11-9-25)17-12-16(20)23-19(21)24-17/h2-6,12H,1,7-11,13H2,(H4,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHPJBILEJLXEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=NC(=NC(=C4)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.